Baralyme

Description

Properties

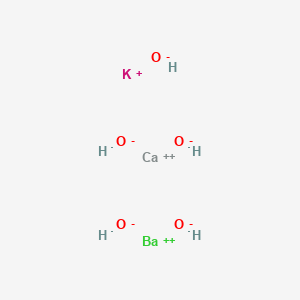

CAS No. |

39288-81-8 |

|---|---|

Molecular Formula |

BaCaH5KO5 |

Molecular Weight |

301.54 g/mol |

IUPAC Name |

calcium;potassium;barium(2+);pentahydroxide |

InChI |

InChI=1S/Ba.Ca.K.5H2O/h;;;5*1H2/q2*+2;+1;;;;;/p-5 |

InChI Key |

ZPGKBYMJBZKMAM-UHFFFAOYSA-I |

SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[K+].[Ca+2].[Ba+2] |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[K+].[Ca+2].[Ba+2] |

Other CAS No. |

39288-81-8 |

Synonyms |

Baralyme |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Composition of Baralyme

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical composition of Baralyme, a historical carbon dioxide absorbent used primarily in anesthesia breathing systems. While it has been withdrawn from the U.S. market, its properties and chemical reactions remain of interest for research and understanding the development of CO2 absorbents.[1]

Core Chemical Composition

Baralyme is a mixture of alkaline hydroxides designed to efficiently absorb carbon dioxide from breathing circuits. Its formulation consists of both primary components and additives that facilitate its absorbent function and indicate its exhaustion. The material is typically produced as porous granules, with a particle size of 4-8 mesh, to maximize the surface area available for chemical reactions.[1][2][3]

The primary active components of Baralyme are calcium hydroxide (B78521) and barium hydroxide.[1][2][3] Some formulations also include a small amount of potassium hydroxide as an activator.[2][3]

Quantitative Data Presentation

The typical chemical composition of Baralyme is summarized in the table below. The percentages can vary slightly depending on the specific manufacturing process.

| Component | Chemical Formula | Typical Percentage by Weight | Role |

| Calcium Hydroxide | Ca(OH)₂ | ~80% | Primary CO₂ Absorbent |

| Barium Hydroxide (as Octahydrate) | Ba(OH)₂·8H₂O | ~20% | Primary CO₂ Absorbent & Activator |

| Potassium Hydroxide | KOH | ~1% (in some formulations) | Activator |

| Water | H₂O | 13-19% | Essential for the chemical reaction |

Note: The optimal water content for carbon dioxide absorption is between 14% and 19%.[3] Standard Baralyme contains approximately 13% water.[4]

Experimental Protocols: Mechanism of Carbon Dioxide Absorption

The primary function of Baralyme is the chemical absorption of carbon dioxide through a series of neutralization reactions. Water is a critical component, acting as a catalyst for the initial reaction. The presence of strong bases like barium hydroxide and potassium hydroxide facilitates a rapid onset of CO2 absorption.

The key experimental reactions are as follows:

-

Reaction with Barium Hydroxide: The process begins with the reaction of carbon dioxide with barium hydroxide octahydrate. This reaction produces barium carbonate and releases water.[2] Ba(OH)₂·8H₂O + CO₂ → BaCO₃ + 9H₂O

-

Formation of Carbonic Acid: The newly formed water molecules react with additional carbon dioxide to form carbonic acid.[2] 9H₂O + 9CO₂ → 9H₂CO₃

-

Neutralization by Calcium Hydroxide: The carbonic acid is then neutralized by the most abundant component, calcium hydroxide, to form calcium carbonate and more water.[2] 9H₂CO₃ + 9Ca(OH)₂ → 9CaCO₃ + 18H₂O

-

Role of Potassium Hydroxide (if present): Potassium hydroxide, being a strong base, can also directly react with carbonic acid to form potassium carbonate and water, further contributing to the absorption process.[2] 2KOH + H₂CO₃ → K₂CO₃ + 2H₂O

As the absorbent capacity is used up, the accumulation of carbonic acid lowers the pH of the material. This pH change triggers a color change in an embedded indicator dye, typically from pink (fresh) to purple (exhausted), providing a visual cue that the absorbent needs to be replaced.[2]

Mandatory Visualization

The following diagrams illustrate the logical flow of the CO2 absorption process by Baralyme.

Caption: Workflow of CO₂ absorption by Baralyme.

Caption: Chemical components and roles in Baralyme.

References

Baralyme: A Technical Examination of a Historical Carbon Dioxide Absorbent

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Baralyme is the brand name for a mixture of barium hydroxide (B78521) and calcium hydroxide, once widely used as a carbon dioxide (CO₂) absorbent in anesthesia breathing circuits. Its primary function was to remove exhaled CO₂ from the system, allowing for the safe rebreathing of anesthetic gases and oxygen, a practice known as low-flow anesthesia.[1][2] While effective at CO₂ absorption, Baralyme was withdrawn from the market due to significant safety concerns related to its chemical interactions with modern volatile anesthetic agents.[3] This guide provides a detailed technical overview of Baralyme's molecular structure, physicochemical properties, mechanism of action, and the hazardous degradation pathways that led to its obsolescence. Understanding the properties of Baralyme offers valuable historical context and important lessons for the development and safety assessment of new medical gas absorbents.

Composition and Physicochemical Properties

Baralyme is not a single molecule but a granular mixture. Its typical formulation consisted of approximately 80% calcium hydroxide (Ca(OH)₂) and 20% barium hydroxide octahydrate (Ba(OH)₂·8H₂O).[4] Some formulations also contained a small amount of potassium hydroxide (KOH) as a catalyst.[4][5] The barium hydroxide component is unique in that it incorporates water directly into its crystalline structure as an octahydrate, which is crucial for the chemical reactions of CO₂ absorption.[6]

The physical and chemical properties of Baralyme are summarized in the table below.

| Property | Specification | Significance |

| Chemical Composition | ~80% Calcium Hydroxide (Ca(OH)₂) ~20% Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O) May contain Potassium Hydroxide (KOH)[4] | The strong bases are the active components for neutralizing carbonic acid. KOH acts as an activator to speed up the initial reaction. |

| Molecular Formula | BaCaH₅KO₅ (representative)[4][7] | Represents the elemental composition of a formulation containing potassium. |

| Molecular Weight | ~301.54 g/mol (representative)[4][7] | Based on the representative formula. |

| Physical Form | Porous granules[4] | Provides a large surface area-to-volume ratio, which is essential for efficient gas exchange and CO₂ absorption. |

| Granule Size | 4-8 mesh[4][8] | An engineered size to balance maximal surface area for reaction with minimal resistance to airflow within the breathing circuit.[8][9] |

| Optimal Water Content | 13-15%[4] | Water is essential for the CO₂ absorption reactions to proceed.[1] Desiccation significantly alters its reactivity, leading to the formation of toxic byproducts.[10][11] |

| pH Indicator | Ethyl violet[1] | Provides a visual cue of absorbent exhaustion. The granules change color (e.g., pink to purple/white to purple) as the pH drops due to the consumption of the hydroxide bases.[1][4] |

Mechanism of Carbon Dioxide Absorption

The absorption of CO₂ by Baralyme is a multi-step chemical process involving the neutralization of carbonic acid by strong bases. Water is a critical reactant in the initial step.

-

Formation of Carbonic Acid : Exhaled CO₂ first reacts with water present in the absorbent granules to form carbonic acid (H₂CO₃).

-

Neutralization : The strong bases (barium hydroxide, calcium hydroxide, and potassium hydroxide, if present) then neutralize the carbonic acid. This is an exothermic reaction, producing water, heat, and carbonate salts.

-

Regeneration of Activator : If an activator like KOH is present, it is regenerated in a subsequent reaction with calcium hydroxide.

The primary chemical reactions are detailed in the pathway diagram below.

Anesthetic Degradation and Toxic Byproduct Formation

The primary reason for the withdrawal of Baralyme from clinical use was its propensity to degrade volatile anesthetics into toxic compounds, particularly when the absorbent became desiccated (dried out).[10][11]

Formation of Compound A from Sevoflurane (B116992)

When exposed to the strong bases in Baralyme, the anesthetic agent sevoflurane undergoes an elimination reaction to form a vinyl ether known as Compound A (fluoromethyl-2,2-difluoro-1-(trifluoromethyl)vinyl ether).[12][13] This compound was shown to be a dose-dependent nephrotoxin (toxic to the kidneys) in rats.[13][14] Factors that increase the production of Compound A include:

-

Low fresh gas flow rates[15]

Dehydration of Baralyme was found to significantly increase the concentration of Compound A, in some cases by up to sevenfold.[13][14]

Formation of Carbon Monoxide (CO)

A more acutely dangerous reaction occurs when desiccated Baralyme degrades certain volatile anesthetics—notably desflurane (B1195063), enflurane (B1671288), and isoflurane—to produce significant amounts of carbon monoxide (CO).[5][11] This reaction is catalyzed by the strong alkali hydroxides in the absorbent.[5] The amount of CO produced is influenced by several factors:

-

Anesthetic Agent : Desflurane produces the most CO, followed by enflurane and isoflurane.[11]

-

Absorbent Dryness : CO production is inversely related to the water content of the absorbent. Fully desiccated Baralyme can produce extremely high levels of CO.[10][11]

-

Type of Absorbent : At any given level of hydration, Baralyme produces more CO than soda lime.[11][17]

-

Temperature : Higher temperatures increase the rate of CO formation.[11][17]

CO production from desiccated Baralyme and desflurane could reach concentrations high enough to cause significant intraoperative carbon monoxide poisoning.[5][10]

| Anesthetic Agent | Relative CO Production with Desiccated Baralyme |

| Desflurane | Highest[11] |

| Enflurane | High[11] |

| Isoflurane | Moderate[11] |

| Sevoflurane | Very Low / Negligible[11][17] |

| Halothane | Very Low / Negligible[11] |

Experimental Protocols: Analysis of Anesthetic Degradation

Detailed protocols for the original manufacturing of Baralyme are not publicly available. However, the methodologies used in scientific literature to investigate its hazardous properties can be summarized. The following represents a generalized workflow for testing anesthetic degradation by a CO₂ absorbent, based on published studies.

Methodology Summary:

-

Absorbent Preparation : Samples of Baralyme are prepared under different conditions. "Standard" or "wet" absorbent contains its normal water content (e.g., 13%).[12] "Desiccated" or "dry" absorbent is prepared by drying it to a constant weight, often by passing a high flow of dry gas through it for an extended period (e.g., 40 hours).[10][14]

-

System Setup : The prepared absorbent is placed into a canister within a model anesthetic breathing circuit.[14] The circuit is configured to simulate clinical use, with controlled ventilation and gas flows.

-

Anesthetic Exposure : A specific concentration of a volatile anesthetic (e.g., sevoflurane, desflurane) in oxygen is passed through the circuit at a controlled flow rate and temperature.[17]

-

Gas Sampling : Gas samples are drawn from the circuit, typically from the "inspiratory limb" (the part of the circuit delivering gas to the patient).

-

Chemical Analysis : The collected gas samples are analyzed to identify and quantify degradation products. Gas chromatography-mass spectrometry (GC-MS) is a common method used for the precise measurement of compounds like carbon monoxide and Compound A.[10]

-

Data Interpretation : The concentrations of toxic byproducts are measured over time and correlated with the experimental conditions (e.g., absorbent hydration, anesthetic type, temperature) to determine the factors influencing degradation.

Conclusion

Baralyme served as an effective CO₂ absorbent, but its chemical composition created an unacceptable risk of producing toxic compounds when used with modern volatile anesthetics. The reactions leading to the formation of Compound A and, more critically, carbon monoxide, highlighted the importance of absorbent compatibility and the dangers of desiccation. The discontinuation of Baralyme spurred the development of safer CO₂ absorbents that contain no strong bases (like potassium or sodium hydroxide) and are less prone to hazardous chemical degradation. For researchers and drug development professionals, the history of Baralyme serves as a critical case study in material science, chemical compatibility, and the rigorous safety evaluation required for all components within medical devices.

References

- 1. CO2absorption (Chapter 37) - Physics for the Anaesthetic Viva [cambridge.org]

- 2. [Adsorption of carbon dioxide gas] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Baralyme (39288-81-8) for sale [vulcanchem.com]

- 5. Anesthesia-related Carbon Monoxide Exposure: Toxicity and Potential Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Baralyme | BaCaH5KO5 | CID 170176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Rehydration of desiccated Baralyme prevents carbon monoxide formation from desflurane in an anesthesia machine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbon monoxide production from degradation of desflurane, enflurane, isoflurane, halothane, and sevoflurane by soda lime and Baralyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Factors affecting production of compound A from the interaction of sevoflurane with Baralyme and soda lime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Baralyme dehydration increases and soda lime dehydration decreases the concentration of compound A resulting from sevoflurane degradation in a standard anesthetic circuit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dehydration of Baralyme increases compound A resulting from sevoflurane degradation in a standard anesthetic circuit used to anesthetize swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jvsmedicscorner.com [jvsmedicscorner.com]

- 16. Long-duration, low-flow sevoflurane anesthesia using two carbon dioxide absorbents. Quantification of degradation products in the circuit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. apsf.org [apsf.org]

Baralyme: A Technical History and Analysis of a Carbon Dioxide Absorbent

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, development, and ultimate decline of Baralyme, a once widely used carbon dioxide (CO2) absorbent in anesthesia. This document provides a comprehensive overview of its chemical properties, mechanism of action, and the critical safety concerns that led to its withdrawal from the market.

A Historical Overview: From Introduction to Discontinuation

Baralyme was a brand name for a CO2 absorbent mixture composed primarily of calcium hydroxide (B78521) and barium hydroxide.[1][2] Its introduction into clinical practice can be traced back to the early 1940s, with a preliminary clinical report appearing in 1941. For many years, Baralyme was a staple in anesthesia breathing circuits, effectively removing exhaled CO2 and enabling the use of low-flow and closed-circuit anesthesia techniques.[3][4]

The use of CO2 absorbents in anesthesia became standard practice in the 1920s to allow for the rebreathing of anesthetic gases, which conserved agents and reduced operating room pollution.[5][6] Baralyme, alongside soda lime, became a common choice for this purpose.[2]

However, growing concerns over the safety of Baralyme emerged, particularly regarding its interaction with modern volatile anesthetics. In October 2004, the manufacturer of Baralyme, Allied Healthcare Products Inc., ceased its production due to these safety issues.[7] By 2005, it was withdrawn from the US market.[8] The primary driver for this decision was the mounting evidence of toxic byproduct formation, especially when the absorbent became desiccated (dried out).[7]

Chemical Composition and Mechanism of CO2 Absorption

Baralyme's typical composition was approximately 80% calcium hydroxide (Ca(OH)₂) and 20% barium hydroxide octahydrate (Ba(OH)₂·8H₂O).[2][9] Some formulations also contained a small amount of potassium hydroxide (KOH) as a catalyst.[9] The presence of barium hydroxide octahydrate provided a significant amount of water of crystallization, which was thought to contribute to its resistance to drying.[10]

The fundamental chemical process of CO2 absorption by Baralyme involves a series of neutralization reactions. The overall reaction can be summarized as the reaction of carbonic acid (formed from CO2 and water) with the hydroxides to produce carbonates, water, and heat.[11][12]

The specific chemical reactions involved in CO2 absorption by Baralyme are as follows[9]:

-

Reaction with Barium Hydroxide: Ba(OH)₂·8H₂O + CO₂ → BaCO₃ + 9H₂O

-

Formation of Carbonic Acid: H₂O + CO₂ → H₂CO₃

-

Neutralization with Calcium Hydroxide: H₂CO₃ + Ca(OH)₂ → CaCO₃ + 2H₂O

-

Catalytic Role of Potassium Hydroxide (if present): 2KOH + H₂CO₃ → K₂CO₃ + 2H₂O K₂CO₃ + Ca(OH)₂ → CaCO₃ + 2KOH

Performance Data: CO2 Absorption and Toxic Byproduct Formation

While effective at absorbing CO2, the performance of Baralyme came under scrutiny due to its propensity to degrade volatile anesthetics, especially when desiccated. This degradation leads to the formation of harmful compounds such as Carbon Monoxide (CO) and Compound A.

Carbon Monoxide (CO) Production

The degradation of volatile anesthetics like desflurane (B1195063), enflurane (B1671288), and isoflurane (B1672236) to CO is significantly exacerbated in the presence of desiccated strong bases, such as the potassium hydroxide found in some Baralyme formulations.[13] Baralyme was shown to produce more CO than soda lime under similar conditions.[13] The order of CO production with desiccated Baralyme is generally desflurane > enflurane > isoflurane.[13]

| Anesthetic Agent | Absorbent State | Peak Carbon Monoxide (ppm) | Reference |

| Desflurane | Dehydrated Baralyme | 9,700 ± 5,100 | [13] |

| Desflurane | Dehydrated Soda Lime | Significantly less than Baralyme | [13] |

| Desflurane | Amsorb (no strong base) | Undetectable | [13] |

Compound A Production

The interaction of sevoflurane (B116992) with CO2 absorbents can produce Compound A (fluoromethyl-2,2-difluoro-1-(trifluoromethyl)vinyl ether), a substance shown to be nephrotoxic in rats.[3] Baralyme was found to produce higher concentrations of Compound A compared to soda lime. Dehydration of Baralyme significantly increases the production of Compound A.[3]

| Absorbent | Anesthetic Condition | Mean Peak Inspired Compound A (ppm) | Reference |

| Baralyme | Low-flow sevoflurane | 20.28 ± 8.6 | |

| Soda Lime | Low-flow sevoflurane | 8.16 ± 2.67 | |

| Baralyme (dehydrated) | Sevoflurane | Up to 7-fold increase | [3] |

| Amsorb (no strong base) | Sevoflurane | Not detectable | [13] |

Experimental Protocols

The evaluation of CO2 absorbents involves standardized experimental protocols to determine their absorption capacity and their potential to degrade anesthetic agents.

Measurement of CO2 Absorption Capacity

A common in vitro method to determine CO2 absorption capacity involves passing a gas mixture with a known concentration of CO2 through a canister containing a specific weight of the absorbent. The CO2 concentration at the outlet is continuously monitored. The absorption capacity is typically defined as the volume of CO2 absorbed per 100g of the absorbent before the outlet CO2 concentration reaches a predetermined breakthrough point (e.g., 0.5%).

Generalized Protocol:

-

A specific mass (e.g., 30 g) of the CO2 absorbent is packed into a column.

-

A gas mixture with a fixed CO2 concentration (e.g., 5.1%) in a carrier gas (e.g., oxygen) is passed through the column at a constant flow rate (e.g., 250 mL/min).

-

The temperature of the column is maintained at a clinically relevant level.

-

The CO2 concentration at the outlet of the column is continuously measured using a CO2 analyzer.

-

The experiment is continued until the outlet CO2 concentration reaches a defined endpoint (e.g., 0.5%).

-

The total volume of CO2 absorbed is calculated based on the flow rate, inlet CO2 concentration, and the time to breakthrough.

Testing for Anesthetic Degradation

Experiments to assess the degradation of volatile anesthetics by CO2 absorbents are crucial for safety evaluation. These studies are often conducted with both fresh and desiccated absorbent to simulate clinical conditions.

Generalized Protocol:

-

Absorbent Preparation: The absorbent is either used fresh (with its normal water content) or desiccated by passing a dry gas (e.g., oxygen) through it for a specified period.

-

Experimental Setup: A known mass of the prepared absorbent is placed in a reaction chamber. A carrier gas containing a specific concentration of the volatile anesthetic is passed through the chamber at a controlled flow rate.

-

Gas Analysis: Gas samples are taken from the outlet of the chamber at regular intervals.

-

Quantification of Byproducts: The concentrations of degradation products (e.g., Carbon Monoxide, Compound A) in the gas samples are quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

-

Temperature Monitoring: The temperature within the absorbent canister is monitored, as the degradation reactions can be exothermic.

Conclusion: The Legacy of Baralyme

The history of Baralyme serves as a critical case study in the evolution of anesthetic safety. While it served its primary purpose of CO2 absorption for decades, the unforeseen and dangerous interactions with modern volatile anesthetics, particularly when desiccated, highlighted the need for more inert absorbent formulations. The withdrawal of Baralyme from the market paved the way for the development and adoption of newer absorbents that are free of strong bases like potassium and barium hydroxide, thereby enhancing patient safety in the operating room. This technical guide underscores the importance of continuous vigilance and research in the development and use of all medical materials and devices.

References

- 1. Baralyme - Wikipedia [en.wikipedia.org]

- 2. CO2absorption (Chapter 37) - Physics for the Anaesthetic Viva [cambridge.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Carbon Dioxide Absorber | Anesthesia Key [aneskey.com]

- 5. The Environmental Impact of Using a CO2 Absorber during Anesthesia | GE HealthCare (United Kingdom) [gehealthcare.co.uk]

- 6. Carbon Dioxide Absorption During Inhalation Anesthesia: A Modern Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]

- 9. Baralyme (39288-81-8) for sale [vulcanchem.com]

- 10. youtube.com [youtube.com]

- 11. Anesthesia Gas Machine- Carbon dioxide absorption [healthprofessions.udmercy.edu]

- 12. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physical and Chemical Properties of Baralyme® Granules

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baralyme® was a brand of carbon dioxide absorbent widely used in anesthesia and other closed-breathing environments to prevent the accumulation of carbon dioxide. Composed of a mixture of alkaline hydroxides, its granular form provided a large surface area for efficient gas absorption. Although its production has ceased due to safety concerns related to its interaction with certain volatile anesthetics, a thorough understanding of its physical and chemical properties remains crucial for researchers studying anesthetic degradation, developing safer absorbent materials, and for historical reference in clinical science. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Baralyme® granules, detailed experimental protocols for their analysis, and a visualization of the chemical pathways leading to the formation of toxic byproducts.

Physical Properties

The physical characteristics of Baralyme® granules were integral to their function as a CO2 absorbent, influencing factors such as airflow resistance, surface area for reaction, and handling properties. Key physical properties are summarized in the table below. Due to the discontinuation of Baralyme®, some specific quantitative data is limited. In such cases, data for comparable soda lime products are provided for reference.

| Property | Value | Unit | Notes |

| Composition | ~80% Calcium Hydroxide (B78521) (Ca(OH)₂), ~20% Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O), +/- Potassium Hydroxide (KOH) | % w/w | The presence and concentration of KOH could vary between different formulations.[1] |

| Physical Form | Porous Granules | - | The porous nature increases the surface area available for CO2 absorption. |

| Particle Size | 4-8 mesh | - | This size range offers a balance between providing adequate surface area and minimizing airflow resistance.[1] |

| Bulk Density | 1.5 - 1.6 | g/cm³ | Data for solid soda-lime glass microspheres, which have a similar composition and granular form.[2] |

| Moisture Content | 14-19 | % w/w | Optimal water content is crucial for the chemical reactions of CO2 absorption.[1] |

| Hardness | 6-7 | Mohs Scale | Data for soda lime glass, indicating good resistance to abrasion and dust formation.[3] |

| Color Indicator | Pink to Purple | - | The granules contain a pH-sensitive dye that changes color as the absorbent becomes exhausted with CO2. |

Chemical Properties and Reactions

The primary chemical function of Baralyme® is the absorption of carbon dioxide through a series of exothermic neutralization reactions. However, its interaction with volatile anesthetic agents, particularly when desiccated, is a critical aspect of its chemical profile due to the potential formation of toxic compounds.

Carbon Dioxide Absorption

The absorption of CO2 by Baralyme® is a multi-step process initiated by the reaction of CO2 with water to form carbonic acid. This is followed by a series of neutralization reactions with the alkaline components of the granules. The overall reaction can be summarized as:

CO₂ + Ba(OH)₂ → BaCO₃ + H₂O + Heat CO₂ + Ca(OH)₂ → CaCO₃ + H₂O + Heat

The presence of strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in some formulations acts as a catalyst, accelerating the initial reaction with carbonic acid.[4]

Interaction with Volatile Anesthetics

A significant chemical property of Baralyme® is its ability to degrade volatile anesthetic agents, a reaction that is highly dependent on the hydration state of the granules and the specific anesthetic used. This degradation can lead to the formation of harmful byproducts.

Formation of Compound A from Sevoflurane (B116992):

Baralyme® can degrade sevoflurane to produce Compound A (fluoromethyl-2,2-difluoro-1-(trifluoromethyl)vinyl ether), a nephrotoxic compound. The rate of this degradation is influenced by several factors, including temperature and the concentration of sevoflurane. Dehydration of Baralyme® has been shown to significantly increase the concentration of Compound A.[5][6]

Formation of Carbon Monoxide from Desflurane (B1195063), Enflurane, and Isoflurane (B1672236):

When desiccated, Baralyme® can react with halogenated anesthetics like desflurane, enflurane, and isoflurane to produce clinically significant levels of carbon monoxide (CO).[7] This reaction is particularly pronounced with desflurane and is exacerbated by increased temperatures. The presence of strong bases like KOH in the Baralyme® formulation is a key factor in this degradation process.

The following table summarizes the quantitative data on the production of toxic compounds from the interaction of Baralyme® with various anesthetics under different conditions.

| Anesthetic Agent | Condition | Toxic Compound | Concentration (ppm) | Reference |

| Sevoflurane | Low-flow anesthesia | Compound A | 20.28 +/- 8.6 (mean maximum) | [8] |

| Sevoflurane | Long-duration, low-flow | Compound A | 32.0 +/- 2.3 (individual maximum) | [9] |

| Sevoflurane | Dehydrated Baralyme® | Compound A | 357 +/- 49 (peak) | [4] |

| Desflurane | Desiccated Baralyme® | Carbon Monoxide | 10,700 | [10] |

| Desflurane | Baralyme® with 1.6% water | Carbon Monoxide | 1,500 | [11] |

Experimental Protocols

Determination of Particle Size Distribution

Method: Sieve Analysis (based on ASTM D6913)[12]

-

Sample Preparation: A representative sample of Baralyme® granules is obtained and dried to a constant weight at a temperature that does not alter its physical structure (e.g., 60°C).

-

Sieve Stack Assembly: A stack of sieves with progressively smaller mesh sizes (e.g., U.S. Standard Sieves No. 4, 8, 16, 30, 50, 100, and a pan) is assembled.

-

Sieving: The dried sample is placed on the top sieve, and the stack is placed in a mechanical sieve shaker. The sample is shaken for a standardized period (e.g., 10-15 minutes).

-

Data Collection: The material retained on each sieve is weighed.

-

Calculation: The percentage of the total sample weight retained on each sieve is calculated to determine the particle size distribution.

Determination of Carbon Dioxide Absorption Capacity

Method: Gravimetric Analysis

-

Sample Preparation: A known weight of fresh Baralyme® granules is placed in a U-tube or absorption column.

-

Gas Flow: A gas mixture with a known concentration of CO2 (e.g., 5% CO2 in air) is passed through the absorbent at a constant, measured flow rate.

-

Endpoint Determination: The effluent gas is monitored for CO2 concentration. The experiment is stopped when the CO2 concentration in the effluent gas reaches a predetermined breakthrough point (e.g., 0.5%).

-

Weight Measurement: The absorption tube is weighed before and after the experiment.

-

Calculation: The CO2 absorption capacity is calculated as the grams of CO2 absorbed per gram of Baralyme®.

Analysis of Anesthetic Degradation Products

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Experimental Setup: An in-vitro closed-circuit anesthesia system is assembled, including a simulated lung, a ventilator, and a canister containing a known amount of Baralyme® granules.

-

Anesthetic Delivery: A specific concentration of the volatile anesthetic (e.g., sevoflurane or desflurane) is introduced into the circuit. The system is run under controlled conditions of temperature, gas flow, and humidity.

-

Gas Sampling: Gas samples are collected from the inspiratory and expiratory limbs of the circuit at regular intervals.

-

GC-MS Analysis: The collected gas samples are injected into a gas chromatograph coupled with a mass spectrometer.

-

GC Column: A capillary column suitable for separating volatile compounds (e.g., a DB-5ms column).

-

Oven Temperature Program: A temperature gradient is used to separate the anesthetic agent from its degradation products (e.g., start at 40°C, ramp to 200°C).

-

Mass Spectrometry: The mass spectrometer is operated in scan mode to identify the degradation products based on their mass spectra. Quantification is performed using selected ion monitoring (SIM) with appropriate calibration standards.

-

Visualization of Anesthetic Degradation Pathway

The following diagram illustrates the logical relationships between the key factors leading to the degradation of volatile anesthetics by Baralyme® and the formation of toxic byproducts.

Caption: Factors influencing the degradation of volatile anesthetics by Baralyme®.

Conclusion

Baralyme® granules possess distinct physical and chemical properties that defined their efficacy as a CO2 absorbent and also contributed to their potential for hazardous interactions with volatile anesthetics. The porous, granular nature and optimal moisture content facilitated efficient CO2 capture. However, the presence of strong bases and the propensity for desiccation created conditions conducive to the degradation of anesthetics like sevoflurane and desflurane, leading to the formation of toxic compounds such as Compound A and carbon monoxide. The experimental protocols outlined in this guide provide a framework for the quantitative analysis of these properties, which is essential for the development and evaluation of safer and more effective CO2 absorbents for clinical and research applications.

References

- 1. CO2absorption (Chapter 37) - Physics for the Anaesthetic Viva [cambridge.org]

- 2. novumglass.com [novumglass.com]

- 3. Exploring Soda-Lime Glass: Composition and Characteristics [advancedtechnicalprod.com]

- 4. Soda lime - Wikipedia [en.wikipedia.org]

- 5. Baralyme dehydration increases and soda lime dehydration decreases the concentration of compound A resulting from sevoflurane degradation in a standard anesthetic circuit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dehydration of Baralyme increases compound A resulting from sevoflurane degradation in a standard anesthetic circuit used to anesthetize swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. store.astm.org [store.astm.org]

- 9. blog.certifiedmtp.com [blog.certifiedmtp.com]

- 10. store.astm.org [store.astm.org]

- 11. Gas chromatography in anaesthesia. I. A brief review of analytical methods and gas chromatographic detector and column systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. matestlabs.com [matestlabs.com]

An In-depth Technical Guide to the Core Mechanism of Carbon Dioxide Absorption by Baralyme

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental mechanism by which Baralyme absorbs carbon dioxide. It details the chemical composition, core reactions, and quantitative performance metrics of this absorbent material. The information is intended for researchers, scientists, and professionals in drug development who require a deep understanding of CO2 absorption processes.

Introduction to Baralyme

Baralyme is a chemical mixture designed for the efficient removal of carbon dioxide from breathing gases in closed and semi-closed environments, such as anesthetic circuits and diving bells.[1] Its primary function is to prevent the accumulation of CO2, which can lead to hypercapnia. The absorbent is formulated as porous granules to maximize the surface area available for reaction with CO2.[2]

Chemical Composition

Baralyme is a granular mixture primarily composed of calcium hydroxide (B78521) and barium hydroxide. Some formulations may also contain a small amount of potassium hydroxide as a catalyst.[2][3] The typical composition is as follows:

-

Potassium Hydroxide (KOH): A small percentage in some formulations to act as a catalyst.[2][3]

-

Water (H₂O): Maintained at an optimal content of 13-19% for efficient reaction kinetics.[3][4]

The granular structure, typically 4 to 8 mesh, provides a large surface area for the gas to interact with the active chemical components.[2]

Core Mechanism of Carbon Dioxide Absorption

The absorption of carbon dioxide by Baralyme is a multi-step chemical process involving the neutralization of the acidic CO2 gas by the alkaline hydroxide components. The presence of water is essential for these reactions to occur.[3]

Step 1: Formation of Carbonic Acid

Gaseous carbon dioxide first dissolves in the water present within the Baralyme granules to form carbonic acid (H₂CO₃). This initial step is crucial as it brings the CO2 into the aqueous phase where it can react with the hydroxides.[5][6]

CO₂ (g) + H₂O (l) ⇌ H₂CO₃ (aq)

Step 2: Reaction with Barium Hydroxide

The barium hydroxide, present as octahydrate (Ba(OH)₂·8H₂O), reacts with the carbonic acid to form insoluble barium carbonate (BaCO₃) and water. This reaction is rapid.[2]

Ba(OH)₂·8H₂O (s) + H₂CO₃ (aq) → BaCO₃ (s) + 9H₂O (l)

Step 3: Reaction with Calcium Hydroxide

The primary component, calcium hydroxide, reacts with carbonic acid to form insoluble calcium carbonate (CaCO₃) and water. This is the main CO2 absorbing reaction in the mixture. The dissolution of Ca(OH)₂ can be the rate-limiting step in this process.[7][8][9]

Ca(OH)₂ (s) + H₂CO₃ (aq) → CaCO₃ (s) + 2H₂O (l)

Role of Potassium Hydroxide (Catalyst)

When present, potassium hydroxide (KOH) acts as a catalyst to accelerate the absorption process. KOH is more reactive than Ca(OH)₂ and quickly reacts with carbonic acid to form potassium carbonate (K₂CO₃).[9][10]

2KOH (aq) + H₂CO₃ (aq) → K₂CO₃ (aq) + 2H₂O (l)

The potassium carbonate then reacts with calcium hydroxide to regenerate the potassium hydroxide, allowing it to participate in further reactions. This catalytic cycle enhances the overall speed of CO2 removal.[10]

K₂CO₃ (aq) + Ca(OH)₂ (s) → CaCO₃ (s) + 2KOH (aq)

The overall reaction can be summarized as the exothermic conversion of carbon dioxide and the metal hydroxides into their respective carbonates and water.

Signaling Pathway and Logical Relationships

The following diagram illustrates the chemical reaction pathway for CO2 absorption by Baralyme.

Quantitative Data on CO2 Absorption

The CO2 absorption capacity of Baralyme has been evaluated in various studies, often in comparison with other absorbents like soda lime. The efficiency of absorption is influenced by factors such as temperature, humidity, and the composition of the gas mixture.

| Absorbent | CO2 Absorption Capacity (L/100 g) | Test Conditions | Reference |

| Baralyme | 9.1 ± 0.8 | Gas mixture with 5.1% CO2 until effluent CO2 was 0.5% | [11] |

| Soda Lime (Drägersorb 800) | 14.5 ± 1.3 | Gas mixture with 5.1% CO2 until effluent CO2 was 0.5% | [11] |

| Soda Lime (Intersorb) | 12.6 ± 1.1 | Gas mixture with 5.1% CO2 until effluent CO2 was 0.5% | [11] |

| Soda Lime (Spherasorb) | 13.3 ± 0.8 | Gas mixture with 5.1% CO2 until effluent CO2 was 0.5% | [11] |

| Amsorb | 7.8 ± 0.5 | Gas mixture with 5.1% CO2 until effluent CO2 was 0.5% | [11] |

| Parameter | Effect on Baralyme CO2 Absorption Efficiency | Observations | Reference |

| Temperature | Decreases with decreasing temperature | A rapid drop in efficiency was observed below 10°C. | [12] |

| Pressure | Decreases with increasing pressure (depth) | Tested at pressures from 2 ATA to 4 ATA. | [12] |

| Moisture Content | Optimal at 13-15% | Dry Baralyme has significantly reduced efficiency and can lead to the production of harmful byproducts like carbon monoxide in the presence of certain anesthetics. Rehydration can restore efficiency. | [4] |

Experimental Protocols

Several experimental methods are employed to characterize the CO2 absorption properties of materials like Baralyme. These protocols are designed to measure absorption capacity, reaction kinetics, and the influence of various operating conditions.

Objective: To determine the CO2 adsorption capacity by measuring the change in mass of the absorbent as it is exposed to a CO2-containing gas stream.

Methodology:

-

A small, precisely weighed sample of the Baralyme absorbent (typically 5-10 mg) is placed in a thermogravimetric analyzer.[13]

-

The sample is pre-treated by heating under an inert gas (e.g., nitrogen) to a specific temperature (e.g., 105-120°C) to remove any physisorbed water and other volatile impurities.[14][15]

-

The sample is then cooled to the desired experimental temperature under the inert gas flow.

-

The gas flow is switched to a mixture containing a known concentration of CO2 (e.g., 5-15%) in a balance of an inert gas.

-

The mass of the sample is continuously monitored over time. The increase in mass corresponds to the amount of CO2 absorbed.

-

The experiment is continued until the mass of the sample becomes constant, indicating that the absorbent is saturated with CO2 under the given conditions.

-

The CO2 absorption capacity is calculated as the total mass of CO2 absorbed per unit mass of the absorbent (e.g., in mmol/g or mg/g).[14]

References

- 1. Baralyme - Wikipedia [en.wikipedia.org]

- 2. Baralyme (39288-81-8) for sale [vulcanchem.com]

- 3. CO2absorption (Chapter 37) - Physics for the Anaesthetic Viva [cambridge.org]

- 4. apsf.org [apsf.org]

- 5. quora.com [quora.com]

- 6. modsafe.com [modsafe.com]

- 7. Kinetics and mechanism of direct reaction between CO2 and Ca(OH)2 in micro fluidized bed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. mercurymed.com [mercurymed.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Theoretical Carbon Dioxide Absorption Capacity of Baralyme: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baralyme is a compound mixture utilized in closed-circuit anesthetic systems and diving applications to absorb exhaled carbon dioxide. Its efficacy is paramount in preventing hypercapnia. This technical guide provides an in-depth analysis of the theoretical and experimental carbon dioxide absorption capacity of Baralyme, detailed experimental protocols for its evaluation, and a visualization of the underlying chemical pathways.

Chemical Composition and Reaction Stoichiometry

Baralyme is predominantly a mixture of calcium hydroxide (B78521) (Ca(OH)₂) and barium hydroxide octahydrate (Ba(OH)₂·8H₂O), typically in an 80:20 weight ratio.[1][2] Some formulations may also include a small amount of potassium hydroxide (KOH) as a catalyst.[2]

The absorption of carbon dioxide (CO₂) by Baralyme proceeds through a series of neutralization reactions. The primary reactions involve the direct interaction of CO₂ with the hydroxides to form carbonates and water.

The balanced chemical equations for the primary absorption reactions are:

-

Reaction with Calcium Hydroxide: CO₂ + Ca(OH)₂ → CaCO₃ + H₂O[3][4][5][6]

-

Reaction with Barium Hydroxide: CO₂ + Ba(OH)₂ → BaCO₃ + H₂O[7][8]

Theoretical CO₂ Absorption Capacity

The theoretical CO₂ absorption capacity is calculated based on the stoichiometry of the chemical reactions and the molar masses of the reactants.

Molar Masses:

Calculation:

Assuming a 100g sample of Baralyme with a composition of 80% Ca(OH)₂ and 20% Ba(OH)₂·8H₂O:

-

Mass of Ca(OH)₂: 80 g

-

Mass of Ba(OH)₂·8H₂O: 20 g

-

Moles of Ca(OH)₂: 80 g / 74.09 g/mol ≈ 1.080 moles According to the stoichiometry (1:1), 1.080 moles of Ca(OH)₂ can absorb 1.080 moles of CO₂. Mass of CO₂ absorbed by Ca(OH)₂: 1.080 moles * 44.01 g/mol ≈ 47.53 g

-

Moles of Ba(OH)₂·8H₂O: 20 g / 315.46 g/mol ≈ 0.063 moles According to the stoichiometry (1:1), 0.063 moles of Ba(OH)₂ can absorb 0.063 moles of CO₂. Mass of CO₂ absorbed by Ba(OH)₂: 0.063 moles * 44.01 g/mol ≈ 2.77 g

Total Theoretical CO₂ Absorption (g per 100g of Baralyme): 47.53 g + 2.77 g = 50.3 g

To express this in liters of CO₂ per 100g of Baralyme at Standard Temperature and Pressure (STP; 0°C and 1 atm), where 1 mole of any gas occupies 22.4 L:

-

Total moles of CO₂ absorbed: 1.080 + 0.063 = 1.143 moles

-

Volume of CO₂ absorbed: 1.143 moles * 22.4 L/mol ≈ 25.6 L

Quantitative Data Summary

| Parameter | Value | Source(s) |

| Theoretical CO₂ Absorption Capacity ( g/100g ) | 50.3 g | Calculated |

| Theoretical CO₂ Absorption Capacity (L/100g at STP) | 25.6 L | Calculated |

| Experimental CO₂ Absorption Capacity (L/100g) | 7.8 L | [1] |

Note: The discrepancy between theoretical and experimental values can be attributed to factors such as incomplete reaction, granule size and porosity, and the presence of moisture.

Experimental Protocol for Determining CO₂ Absorption Capacity

This protocol outlines a common method for determining the CO₂ absorption capacity of solid absorbents.

1. Objective: To measure the volume of CO₂ absorbed per unit mass of Baralyme until a specified breakthrough point.

2. Materials and Equipment:

-

Glass absorption column or canister

-

Mass flow controllers for CO₂ and a carrier gas (e.g., Nitrogen or air)

-

Gas mixing chamber

-

Infrared (IR) CO₂ analyzer

-

Balance (accurate to 0.01 g)

-

Thermometer and pressure sensor

-

Data acquisition system

3. Experimental Setup: A gas stream with a known concentration of CO₂ is passed through a packed bed of the absorbent. The CO₂ concentration of the effluent gas is continuously monitored.

4. Procedure:

-

Sample Preparation: Accurately weigh a sample of Baralyme granules (e.g., 30 g) and record the mass.

-

Column Packing: Carefully pack the Baralyme granules into the absorption column to ensure uniform gas flow and prevent channeling.

-

System Purge: Purge the entire system with the carrier gas to remove any residual CO₂.

-

Gas Flow Initiation: Start the flow of the pre-mixed gas containing a specific concentration of CO₂ (e.g., 5%) in the carrier gas at a constant flow rate (e.g., 250 mL/min).

-

Data Recording: Continuously record the CO₂ concentration in the effluent gas stream, as well as the temperature and pressure.

-

Breakthrough Point: The experiment is concluded when the CO₂ concentration in the effluent gas reaches a predetermined breakthrough point (e.g., 0.5% or 5000 ppm).

-

Calculation of Absorbed CO₂: The total amount of CO₂ absorbed is calculated by integrating the difference between the inlet and outlet CO₂ concentrations over the duration of the experiment until the breakthrough point is reached.

5. Safety Precautions:

-

Handle Baralyme in a well-ventilated area, as it is a caustic substance.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ensure all gas connections are secure to prevent leaks.

Signaling Pathway and Experimental Workflow Visualization

Caption: CO₂ absorption pathway of Baralyme.

Caption: Experimental workflow for CO₂ absorption measurement.

References

- 1. homework.study.com [homework.study.com]

- 2. ck12.org [ck12.org]

- 3. Balance the Equation Ca(OH)2+ CO2CaCO3+ H2O [unacademy.com]

- 4. Ca(OH)2 + CO2 → CaCO3 + H2O - Balanced equation | Chemical Equations online! [chemequations.com]

- 5. quora.com [quora.com]

- 6. Calcium hydroxide [Ca(OH)2] reacts with carbon dioxide to produce | Filo [askfilo.com]

- 7. Ba(OH)2 + CO2 → BaCO3 + H2O - Balanced equation | Chemical Equations online! [chemequations.com]

- 8. webqc.org [webqc.org]

- 9. brainly.in [brainly.in]

- 10. webqc.org [webqc.org]

- 11. youtube.com [youtube.com]

- 12. gauthmath.com [gauthmath.com]

- 13. webqc.org [webqc.org]

- 14. buy Barium hydroxide octahydrate Crystal manufacturers - FUNCMATER [funcmater.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Carbon dioxide - Wikipedia [en.wikipedia.org]

- 17. ck12.org [ck12.org]

- 18. webqc.org [webqc.org]

- 19. quora.com [quora.com]

- 20. Calculate the molecular mass of CO2 [unacademy.com]

Baralyme: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baralyme, a once common carbon dioxide absorbent in anesthetic circuits, has been discontinued (B1498344) due to significant safety concerns. This in-depth technical guide provides a comprehensive overview of the safety data, handling precautions, and chemical properties of Baralyme. It is intended for researchers, scientists, and drug development professionals who may encounter this material in historical contexts or require a thorough understanding of its risks. This document synthesizes data from safety data sheets of its constituent components and published experimental findings on its hazardous interactions with volatile anesthetics. Detailed experimental protocols and quantitative data on the production of toxic compounds are presented to facilitate a comprehensive risk assessment.

Chemical and Physical Properties

Baralyme is a mixture of calcium hydroxide (B78521) (Ca(OH)₂) and barium hydroxide octahydrate (Ba(OH)₂·8H₂O). Formulations typically contained approximately 80% calcium hydroxide and 20% barium hydroxide, with some variations including small amounts of potassium hydroxide (KOH) as a catalyst.[1][2] It was supplied as porous granules, often with a color indicator to signal exhaustion.[2]

| Property | Specification |

| Chemical Composition | ~80% Calcium Hydroxide (Ca(OH)₂), ~20% Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O), +/- Potassium Hydroxide (KOH)[1][2] |

| Physical Form | Porous granules[2] |

| Color | Varies with formulation; often included a color-changing pH indicator. |

| Primary Function | Carbon dioxide absorption |

Safety Data and Hazard Identification

Hazard Summary

Baralyme is a corrosive and toxic material. The primary hazards are associated with its alkalinity and the toxicity of barium hydroxide. It can cause severe skin burns and eye damage upon contact.[3][4] Inhalation of dust can lead to respiratory tract irritation.[1][2][5] Ingestion is harmful and can be fatal due to the toxicity of barium compounds.[3][6]

A significant and unique hazard of Baralyme is its chemical reactivity with volatile anesthetic agents, particularly when desiccated (dry). This reaction can produce toxic compounds, including carbon monoxide (CO) and Compound A, and can be highly exothermic, leading to fires and explosions within anesthesia circuits.

| Hazard | Description | GHS Classification (Component-based) |

| Acute Toxicity (Oral) | Harmful if swallowed due to barium hydroxide.[3][6] | Category 4 |

| Skin Corrosion/Irritation | Causes severe skin burns due to high alkalinity.[1][2][3] | Category 1A/1B |

| Serious Eye Damage/Irritation | Causes serious, potentially permanent eye damage.[1][2][3][5] | Category 1 |

| Acute Toxicity (Inhalation) | Harmful if inhaled; dust is corrosive to the respiratory tract.[3][4] | Category 4 |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][5] | Category 3 |

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][3] |

| Eye Contact | Immediately rinse with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3][4] |

Handling and Storage Precautions

Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles and a face shield.[1][3] |

| Skin Protection | Wear impervious gloves (e.g., latex, nitrile), a chemical-resistant apron, and other protective clothing to prevent skin contact.[1][3] |

| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if dust concentrations are expected to exceed exposure limits or if ventilation is inadequate.[4] |

Safe Handling and Storage

-

Handling: Handle in a well-ventilated area. Avoid creating dust. Do not breathe dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1][2][7]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated place.[1][2] Keep away from incompatible materials such as acids.[3]

Experimental Protocols

Protocol for Measuring Carbon Monoxide Production from Anesthetic Degradation

This protocol is a generalized representation based on methodologies described in published studies.

-

Absorbent Preparation:

-

Use fresh Baralyme with its normal water content (approximately 13-15%).[8]

-

To prepare desiccated Baralyme, dry fresh absorbent to a constant weight in a drying oven. The degree of desiccation can be varied by controlling the drying time and temperature. Water content should be verified.

-

-

Experimental Setup:

-

Place a known quantity of the prepared Baralyme in a sealed reaction vessel (e.g., a glass tube).

-

Control the temperature of the reaction vessel using a water bath.

-

Pass a carrier gas (e.g., air or oxygen) containing a known concentration of a volatile anesthetic (e.g., desflurane (B1195063), isoflurane (B1672236), sevoflurane) through the absorbent at a controlled flow rate.

-

-

Gas Analysis:

-

Collect gas samples from the outlet of the reaction vessel at specified time intervals.

-

Analyze the gas samples for carbon monoxide concentration using gas chromatography-mass spectrometry (GC-MS).

-

-

Data Collection:

-

Record the peak and time-course of carbon monoxide production for each anesthetic and absorbent condition (fresh vs. desiccated, different temperatures).

-

Protocol for Measuring Compound A Production from Sevoflurane (B116992) Degradation

This protocol is a generalized representation based on methodologies described in published studies.

-

Absorbent and Circuit Preparation:

-

Use fresh or "conditioned" (desiccated) Baralyme. Conditioning can be achieved by passing a high flow of dry gas through the absorbent for a specified period.[9]

-

Place the prepared absorbent in a standard anesthetic circuit.

-

-

Experimental Anesthesia:

-

Gas Sampling and Analysis:

-

Collect gas samples from the inspiratory limb of the circuit.

-

Analyze the samples for Compound A concentration using gas chromatography.[11]

-

-

Data Collection:

-

Measure the concentration of Compound A over time under different conditions (e.g., fresh vs. desiccated absorbent, varying fresh gas flow rates).[12]

-

Quantitative Data on Hazardous Byproduct Formation

Carbon Monoxide (CO) Production

The degradation of volatile anesthetics by Baralyme, especially when desiccated, can produce dangerously high levels of carbon monoxide. The order of CO production is generally: desflurane > enflurane (B1671288) > isoflurane >> sevoflurane.[8]

| Anesthetic | Baralyme Condition | Temperature | Peak CO Concentration (ppm) |

| Desflurane | Dry | 45°C | 14,800[13] |

| Enflurane | Dry | 45°C | 4,400[13] |

| Isoflurane | Dry | 45°C | 980[13] |

| Desflurane | 1.6% Water | 45°C | ~15,000[14] |

| Desflurane | 9.5% Water | - | No CO produced[13] |

| Desflurane | Desiccated (in vitro) | - | 10,700[15] |

| Desflurane | Desiccated (anesthesia machine) | - | 2,500[15] |

| Sevoflurane | Desiccated, high minute ventilation | >80°C | >11,000 (followed by explosion)[16] |

Compound A Production from Sevoflurane

The interaction of sevoflurane with Baralyme produces Compound A (fluoromethyl-2,2-difluoro-1-(trifluoromethyl)vinyl ether), a known nephrotoxin in rats.

| Baralyme Condition | Anesthetic Circuit Condition | Peak Inspired Compound A (ppm) |

| Standard (Wet) | Low-flow anesthesia | 20-32[17] |

| Dehydrated | Simulated 40h dry gas flow | 357 ± 49[9] |

| Dehydrated | - | Up to a sevenfold increase compared to wet Baralyme[10] |

Diagrams

Chemical Reaction Pathway: CO₂ Absorption

References

- 1. chemfax.com [chemfax.com]

- 2. paramountchemicals.net [paramountchemicals.net]

- 3. thermofishersci.in [thermofishersci.in]

- 4. fishersci.com [fishersci.com]

- 5. redox.com [redox.com]

- 6. oxfordlabchem.com [oxfordlabchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Carbon monoxide production from degradation of desflurane, enflurane, isoflurane, halothane, and sevoflurane by soda lime and Baralyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dehydration of Baralyme increases compound A resulting from sevoflurane degradation in a standard anesthetic circuit used to anesthetize swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Baralyme dehydration increases and soda lime dehydration decreases the concentration of compound A resulting from sevoflurane degradation in a standard anesthetic circuit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Factors affecting the concentration of compound A resulting from the degradation of sevoflurane by soda lime and Baralyme in a standard anesthetic circuit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apsf.org [apsf.org]

- 14. Anesthesia-related Carbon Monoxide Exposure: Toxicity and Potential Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rehydration of desiccated Baralyme prevents carbon monoxide formation from desflurane in an anesthesia machine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Carbon monoxide production from sevoflurane breakdown: modeling of exposures under clinical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jvsmedicscorner.com [jvsmedicscorner.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baralyme is a compound mixture historically utilized as a carbon dioxide (CO₂) absorbent in closed-circuit anesthetic systems and for life support in environments such as diving bells and submarines.[1] Its primary function is the chemical removal of exhaled CO₂, preventing hypercapnia and enabling the safe rebreathing of anesthetic gases.[2][3] Composed of alkaline hydroxides, Baralyme's efficacy is rooted in a series of acid-base reactions. However, concerns over the generation of toxic byproducts, particularly with modern volatile anesthetics, have led to its withdrawal from markets in several countries, including the United States in 2005.[2][3] This guide provides a detailed examination of the primary components of Baralyme, their functional roles, the chemical pathways of CO₂ absorption, and the experimental protocols used to characterize its properties and byproducts.

Primary Components and Their Roles

Baralyme is a granular mixture whose typical composition is a blend of calcium hydroxide (B78521) and barium hydroxide.[1][4] Some formulations also include a smaller proportion of potassium hydroxide, which acts as a catalyst.[5][6]

| Component | Chemical Formula | Typical Percentage (by weight) | Primary Role |

| Calcium Hydroxide | Ca(OH)₂ | ~80% | Primary CO₂ absorbent |

| Barium Hydroxide | Ba(OH)₂·8H₂O | ~20% | CO₂ absorbent and activator |

| Potassium Hydroxide | KOH | 0-1% | Catalyst for the absorption reaction |

Calcium Hydroxide (Ca(OH)₂): As the principal component, calcium hydroxide is the workhorse of CO₂ absorption within Baralyme. Its high capacity for reacting with carbonic acid makes it an effective, albeit slower, absorbent.

Barium Hydroxide (Ba(OH)₂·8H₂O): Barium hydroxide, present as an octahydrate, serves a dual purpose. It directly participates in the absorption of CO₂ and, more importantly, its reaction with CO₂ produces water, which is crucial for the overall reaction cascade to proceed efficiently.[5] The presence of this hydrated form of barium hydroxide means that Baralyme does not require silica (B1680970) to maintain its structural integrity and moisture content, unlike some other absorbents.[2][3]

Potassium Hydroxide (KOH): When included in the formulation, potassium hydroxide acts as an activator. It reacts more rapidly with CO₂ than calcium hydroxide, initiating the absorption process and regenerating water, thus accelerating the overall rate of CO₂ removal.

Physical and Chemical Properties

The performance of Baralyme is dictated by its physical and chemical characteristics, which are summarized in the table below.

| Property | Specification |

| Molecular Formula | BaCaH₅KO₅ |

| Molecular Weight | 301.54 g/mol [5] |

| Physical Form | Porous granules |

| Granule Size | 4-8 mesh[3][5] |

| Optimal Water Content | 13-15%[5] |

| Color Indicator | Pink (fresh) to purple (exhausted)[5] |

| CO₂ Absorption Efficiency | 0.0475 g of CO₂ per gram of absorbent (experimental)[1] |

Mechanism of Carbon Dioxide Absorption

The absorption of carbon dioxide by Baralyme is a multi-step chemical process. The presence of water is essential for these reactions to occur. The overall process can be visualized as a signaling pathway where the product of one reaction is a reactant in the next.

The sequence of reactions is as follows:

-

Formation of Carbonic Acid: Exhaled carbon dioxide dissolves in water to form carbonic acid. CO₂ + H₂O ⇌ H₂CO₃

-

Reaction with Barium Hydroxide: Barium hydroxide reacts with carbon dioxide to form barium carbonate and water.[5] Ba(OH)₂·8H₂O + CO₂ → BaCO₃ + 9H₂O[5]

-

Neutralization by Calcium Hydroxide: The carbonic acid is then neutralized by calcium hydroxide to form calcium carbonate, water, and heat. H₂CO₃ + Ca(OH)₂ → CaCO₃ + 2H₂O + Heat

-

Catalytic Role of Potassium Hydroxide: If present, potassium hydroxide reacts with carbonic acid to form potassium carbonate, which then reacts with calcium hydroxide to regenerate potassium hydroxide. 2KOH + H₂CO₃ → K₂CO₃ + 2H₂O[5] K₂CO₃ + Ca(OH)₂ → CaCO₃ + 2KOH

Generation of Toxic Byproducts

A significant drawback of Baralyme is its propensity to degrade volatile anesthetics, especially when the absorbent is desiccated (has a low water content). This degradation can lead to the formation of harmful byproducts, most notably carbon monoxide (CO).

Carbon Monoxide (CO) Production

The production of CO is a serious safety concern. The table below summarizes data from studies investigating CO formation from the interaction of various volatile anesthetics with Baralyme, particularly under desiccated conditions.

| Volatile Anesthetic | Baralyme Water Content | Temperature | Peak CO Level (ppm) |

| Desflurane (B1195063) (4.0%) | 1.6% | 45°C | 14,800 |

| Enflurane (1.2%) | 1.6% | 45°C | 4,400 |

| Isoflurane (1.0%) | 1.6% | 45°C | 980 |

| Desflurane | Desiccated (0%) | - | 10,700 |

| Desflurane | 1.3% | - | 715 |

| Desflurane | 13% (Normal) | - | < 100 |

Note: Data compiled from multiple sources.[4][6]

Experimental Protocols

Measurement of Carbon Monoxide Production from Volatile Anesthetics

Objective: To quantify the concentration of carbon monoxide produced from the interaction of a volatile anesthetic with desiccated and hydrated Baralyme.

Materials:

-

Anesthesia machine with a circle breathing system

-

Artificial lung (patient model)

-

Canister filled with a known quantity of Baralyme (e.g., 950g)

-

Volatile anesthetic (e.g., desflurane, isoflurane, sevoflurane)

-

Gas chromatograph with a mass spectrometer (GC-MS) for CO measurement

-

Thermocouples to measure temperature within the absorbent canister

-

Fresh gas source (oxygen and/or nitrous oxide)

Methodology:

-

Absorbent Preparation:

-

For desiccated Baralyme experiments, dry the absorbent to a constant weight.

-

For hydrated experiments, use fresh Baralyme with its normal water content (13-15%) or rehydrate desiccated Baralyme to a specific water percentage.

-

-

Experimental Setup:

-

Fill the anesthesia machine's absorbent canister with the prepared Baralyme.

-

Connect the anesthesia machine to the artificial lung.

-

Set the ventilator to simulate patient breathing (e.g., tidal volume of 600 ml, frequency of 14/min).

-

-

Anesthetic Delivery:

-

Establish a baseline fresh gas flow (e.g., 5 L/min) of the desired oxygen/nitrous oxide mixture.

-

Introduce the volatile anesthetic at a clinically relevant concentration (e.g., 3.0% desflurane).

-

Once the target anesthetic concentration is stable, reduce the fresh gas flow to a low-flow rate (e.g., 500 ml/min) to simulate clinical conditions.

-

-

Data Collection:

-

Continuously sample gas from the inspiratory limb of the breathing circuit.

-

Analyze the gas sample using GC-MS to measure the concentration of carbon monoxide in parts per million (ppm).

-

Record the temperature inside the Baralyme canister at regular intervals.

-

-

Analysis:

-

Plot the CO concentration over time to determine the peak concentration and the duration of CO production.

-

Correlate CO production with the temperature changes within the absorbent.

-

Conclusion

Baralyme has played a significant role in the history of anesthesia as a carbon dioxide absorbent. Its primary components, calcium hydroxide and barium hydroxide, effectively remove CO₂ through a series of chemical reactions. However, the potential for desiccated Baralyme to degrade volatile anesthetics into toxic compounds, such as carbon monoxide, has led to its declining use and withdrawal from many markets. The experimental protocols outlined in this guide provide a framework for the continued study of CO₂ absorbents and their interactions with anesthetic agents, which is crucial for enhancing patient safety in clinical practice. The development of newer absorbents that do not contain strong bases like barium hydroxide or potassium hydroxide reflects a move towards safer alternatives in modern anesthesia.

References

- 1. Baralyme (39288-81-8) for sale [vulcanchem.com]

- 2. Comparison of Amsorb, sodalime, and Baralyme degradation of volatile anesthetics and formation of carbon monoxide and compound a in swine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]

- 4. apsf.org [apsf.org]

- 5. Carbon monoxide production from five volatile anesthetics in dry sodalime in a patient model: halothane and sevoflurane do produce carbon monoxide; temperature is a poor predictor of carbon monoxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rehydration of desiccated Baralyme prevents carbon monoxide formation from desflurane in an anesthesia machine - PubMed [pubmed.ncbi.nlm.nih.gov]

Baralyme's Role in Early Anesthesia Breathing Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Baralyme's historical and functional role in early anesthesia breathing systems. It details its chemical composition, mechanism of carbon dioxide absorption, and the significant safety concerns that led to its eventual withdrawal from the market. This document synthesizes key research findings, presenting quantitative data, experimental methodologies, and visual representations of the critical chemical pathways involved.

Introduction: The Need for Carbon Dioxide Absorption in Anesthesia

Early anesthesia practice was revolutionized by the introduction of closed-circuit breathing systems. These systems allowed for the rebreathing of exhaled anesthetic gases, conserving expensive agents and reducing operating room pollution. However, the accumulation of exhaled carbon dioxide (CO2) posed a significant risk of hypercapnia to the patient. This necessitated the development of CO2 absorbents, materials capable of chemically removing CO2 from the breathing circuit. Among the earliest and most widely used of these absorbents was Baralyme.

Composition and Characteristics of Baralyme

Baralyme is a mixture of barium hydroxide (B78521) octahydrate (Ba(OH)₂·8H₂O) and calcium hydroxide (Ca(OH)₂). Its typical composition was approximately 20% barium hydroxide and 80% calcium hydroxide.[1] Unlike soda lime, another common CO2 absorbent, Baralyme's formulation did not typically include silica (B1680970) to the same extent for hardness, as the water content within its structure helped to reduce dust formation.[2] The granules were manufactured to a specific size, typically 4-8 mesh, to optimize the surface area for absorption while minimizing resistance to airflow in the breathing circuit.[1][2] To indicate the exhaustion of the absorbent, a pH-sensitive dye, such as ethyl violet, was added, which would change color as the material's pH decreased due to CO2 absorption.[1]

The Chemistry of Carbon Dioxide Absorption

The fundamental role of Baralyme in an anesthesia breathing system is the chemical absorption of CO2. This is an exothermic process involving a series of chemical reactions. The presence of water is crucial for these reactions to occur, with an optimal water content of 14-19%.[1]

The primary reactions are as follows:

-

Formation of Carbonic Acid: Carbon dioxide from the patient's exhaled breath first reacts with water present in the Baralyme granules to form carbonic acid (H₂CO₃).

CO₂ + H₂O ⇌ H₂CO₃

-

Neutralization by Strong Bases: The carbonic acid is then neutralized by the strong bases in the absorbent, primarily barium hydroxide and any activating agents like potassium hydroxide if present, to form carbonates, water, and heat.

H₂CO₃ + Ba(OH)₂ → BaCO₃ + 2H₂O + Heat

-

Reaction with Calcium Hydroxide: The majority of the CO2 absorption is then carried out by calcium hydroxide, which reacts with the carbonic acid to form calcium carbonate (CaCO₃), water, and heat.

H₂CO₃ + Ca(OH)₂ → CaCO₃ + 2H₂O + Heat

The overall, simplified net reaction for the absorption of CO2 by the primary components of Baralyme can be represented as:

CO₂ + Ba(OH)₂ → BaCO₃ + H₂O + Heat CO₂ + Ca(OH)₂ → CaCO₃ + H₂O + Heat

Visualizing the CO2 Absorption Pathway

The following diagram illustrates the chemical pathway of carbon dioxide absorption by Baralyme.

Performance and Efficiency

The CO2 absorption capacity of Baralyme was a critical factor in its clinical use. While specific figures vary depending on the exact formulation and experimental conditions, soda lime, a comparable absorbent, can absorb approximately 23-26 liters of CO2 per 100 grams of material.[2][3]

Safety Concerns and the Decline of Baralyme

Despite its effectiveness as a CO2 absorbent, significant safety concerns associated with Baralyme ultimately led to its discontinuation. These concerns primarily revolved around the degradation of modern volatile anesthetic agents, leading to the formation of toxic compounds.

Formation of Compound A with Sevoflurane (B116992)

When used with the anesthetic agent sevoflurane, Baralyme was found to produce Compound A (fluoromethyl-2,2-difluoro-1-(trifluoromethyl)vinyl ether), a substance shown to be nephrotoxic in rats.[4][5] The formation of Compound A is influenced by several factors, including:

-

Absorbent Temperature: Higher temperatures increase the rate of degradation.

-

Sevoflurane Concentration: Higher concentrations of sevoflurane lead to greater Compound A production.

-

Fresh Gas Flow Rate: Lower fresh gas flows, which increase the rebreathing of gases, result in higher concentrations of Compound A.[6]

-

Absorbent Desiccation: The water content of the absorbent plays a complex role. While some studies suggest that dehydration of Baralyme can increase the concentration of Compound A, others indicate a more intricate relationship between production and destruction of the compound by the absorbent.[4][7]

In surgical patients, peak inspired Compound A concentrations during low-flow sevoflurane anesthesia averaged 20-32 ppm with Baralyme, compared to 8-24 ppm with soda lime.[6]

Formation of Carbon Monoxide (CO)

A more severe complication associated with Baralyme was the production of carbon monoxide (CO) when used with certain volatile anesthetics, particularly desflurane (B1195063), enflurane (B1671288), and isoflurane.[8] This reaction is significantly exacerbated when the absorbent becomes desiccated (dried out). The risk of CO production is higher with Baralyme compared to soda lime.[9]

Factors influencing CO formation include:

-

Degree of Desiccation: Dry Baralyme produces significantly more CO than hydrated Baralyme.

-

Type of Anesthetic Agent: Desflurane produces the highest amount of CO, followed by enflurane and isoflurane.[8]

-

Temperature: Higher temperatures increase CO production.

-

Anesthetic Concentration: Higher anesthetic concentrations lead to more CO formation.[8]

Under experimental conditions with desiccated Baralyme, CO concentrations have been reported to reach dangerously high levels, in some cases exceeding 10,000 ppm.[10]

Exothermic Reactions and Fire Hazard

In extreme cases of desiccation, the reaction between sevoflurane and Baralyme can be highly exothermic, generating enough heat to cause fires within the anesthesia circuit.[6]

Visualizing the Toxic Byproduct Formation Pathways

The following diagrams illustrate the simplified pathways for the formation of Compound A and Carbon Monoxide.

Experimental Protocols for Assessing Absorbent Performance and Safety

The evaluation of CO2 absorbents like Baralyme involves a range of experimental setups, from in vitro laboratory tests to in vivo animal studies and simulations of clinical scenarios.

In Vitro Measurement of Toxic Byproduct Formation

-

Objective: To quantify the production of Compound A or Carbon Monoxide from the interaction of a specific anesthetic agent with the absorbent under controlled conditions.

-

Methodology:

-

A known quantity of the absorbent (e.g., Baralyme) is placed in a sealed container, such as a glass vial.

-

The absorbent may be used in its standard hydrated state or desiccated by heating in an oven for a specified period to a constant weight.

-

A known concentration of the volatile anesthetic is injected into the sealed container.

-

The container is incubated at a specific temperature for a defined period.

-

A gas sample is withdrawn from the container.

-

The concentration of the toxic byproduct (Compound A or CO) is measured using gas chromatography-mass spectrometry (GC-MS).[10]

-

Simulated Anesthesia Circuit Studies

-

Objective: To assess the performance and safety of the absorbent in a system that mimics a clinical anesthesia circuit.

-

Methodology:

-

A standard anesthesia machine with a circle breathing system is used.

-

The CO2 absorbent canister is filled with the test absorbent (e.g., Baralyme). The absorbent may be fresh or "conditioned" (partially desiccated) by flowing a dry gas through it for a set duration.[7]

-

A lung model (e.g., a rebreathing bag) is connected to the patient end of the circuit.

-

A continuous flow of CO2 is introduced into the lung model to simulate patient metabolism.

-

The circuit is ventilated with a specific tidal volume and respiratory rate.

-

The volatile anesthetic is introduced into the circuit at a set concentration and fresh gas flow rate.

-

Gas samples are taken from the inspiratory and expiratory limbs of the circuit at regular intervals.

-

The concentrations of the anesthetic agent, CO2, and any toxic byproducts are measured.

-

In Vivo Animal Studies

-

Objective: To evaluate the effects of the absorbent and any generated byproducts in a living organism.

-

Methodology:

-

An animal model, often swine due to their physiological similarities to humans, is anesthetized.

-

The animal is connected to an anesthesia machine with the test absorbent in the circle system.

-

Anesthesia is maintained with a specific volatile agent for a predetermined duration.

-

Gas concentrations in the breathing circuit are continuously monitored.

-

Blood samples may be drawn from the animal to measure levels of carboxyhemoglobin (in the case of CO production) or markers of renal function (in the case of Compound A).

-

Post-anesthesia, the animal is monitored for any physiological changes, and tissues may be collected for histopathological examination.[11]

-

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on Baralyme.

Table 1: Composition of CO2 Absorbents